Tiazesim

Description

Contextualizing Tiazesim within Chemical Biology and Pharmaceutical Research

Within the domains of chemical biology and pharmaceutical research, small molecules like this compound serve multiple critical roles. Chemical biology often employs well-defined small molecules as probes to dissect complex biological processes and understand the function of biomolecules wikipedia.org. Pharmaceutical research, conversely, focuses on the discovery, design, and development of new therapeutic agents, where existing compounds, including those previously investigated or discontinued (B1498344), can provide valuable insights into structure-activity relationships and serve as starting points for novel drug design.

Benzothiazepines, the structural class to which this compound belongs, are a group of compounds known for their diverse biological activities. This class includes clinically important drugs such as Diltiazem, a calcium channel blocker used in cardiovascular medicine. The presence of the benzothiazepine (B8601423) core in compounds with varied pharmacological profiles underscores the scaffold's versatility and its continued exploration in medicinal chemistry. This compound, as an early example of a benzothiazepine investigated for central nervous system activity, provides a historical reference point and contributes to the understanding of how structural modifications within this class can influence biological interactions. Its study contributes to the broader academic effort to understand the chemical space occupied by benzothiazepines and their potential interactions with biological targets.

Evolution of Research Perspectives on this compound

Initial research into this compound was primarily driven by its potential as an antidepressant and sedative uni.lu. This phase focused on its pharmacological effects in relevant biological models and likely involved studies aimed at understanding its mechanism of action within the context of neurotransmitter systems, similar to other antidepressants of that era.

Following its discontinuation, the research perspective on this compound shifted. While clinical development ceased, academic interest persisted, albeit with different objectives. Modern research is less focused on this compound as a drug candidate itself and more on its chemical properties, synthesis, and its role as a representative structure within the benzothiazepine class. This includes investigations into efficient and novel synthetic routes to access the benzothiazepine core or its derivatives, using this compound as a model compound. Furthermore, the study of discontinued drugs like this compound can offer valuable lessons in understanding the complexities of drug targets, off-target effects, and the challenges in translating preclinical findings to clinical success. The evolution reflects a move from purely pharmacological screening towards a deeper academic understanding of the molecule's chemical behavior and its potential as a template or subject in synthetic methodology research.

Scope and Objectives of Academic Investigation into this compound

The current scope of academic investigation into this compound encompasses several key areas within chemical science. A significant objective is the exploration and development of synthetic methodologies for the preparation of this compound and related benzothiazepine structures. This involves designing more efficient, sustainable, or stereoselective routes to access these complex heterocycles. For instance, research has explored electrochemical methods for synthesizing fluorinated analogues of compounds including this compound, highlighting its use in studies focused on novel synthetic transformations.

Structure

3D Structure

Propriétés

Numéro CAS |

5845-26-1 |

|---|---|

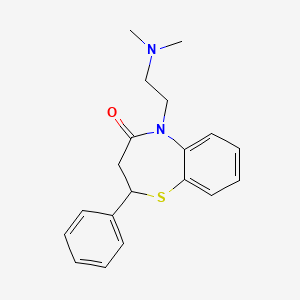

Formule moléculaire |

C19H22N2OS |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C19H22N2OS/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3 |

Clé InChI |

QJJXOEFWXSQISU-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |

SMILES canonique |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |

Numéros CAS associés |

3122-01-8 (mono-hydrochloride) |

Synonymes |

SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |

Origine du produit |

United States |

Mechanistic Elucidation of Tiazesim S Biological Actions

Receptor Binding and Ligand Interaction Studies of Tiazesim

Once potential targets have been identified, the next step is to precisely characterize the binding interaction. Receptor binding assays are fundamental tools for quantifying the affinity of a ligand for its receptor.

Radioligand binding assays are considered a gold standard for measuring ligand-receptor interactions due to their high sensitivity and robustness. giffordbioscience.comcreative-bioarray.com These assays use a radioactive isotope (a radioligand), such as tritium (³H) or iodine-125 (¹²⁵I), to label a molecule that is known to bind to the target receptor. oncodesign-services.com

There are three main types of radioligand binding assays:

Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). creative-bioarray.comgiffordbioscience.com The assay involves incubating the sample (e.g., cell membranes) with increasing concentrations of the radioligand until binding equilibrium is reached. giffordbioscience.com

Competition Assays: This is the most common method for characterizing the affinity of an unlabeled compound like this compound. giffordbioscience.comcreative-bioarray.com In this assay, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled this compound. This compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific radioligand binding is known as the IC50. This value can be used to calculate the inhibition constant (Ki), which reflects the true binding affinity of this compound for the receptor. giffordbioscience.comgiffordbioscience.com

Kinetic Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) a receptor. giffordbioscience.comgiffordbioscience.com This provides more detailed information about the binding interaction beyond just affinity.

The separation of bound from free radioligand is typically achieved through rapid filtration, where the receptor-bound radioligand is trapped on a filter while the unbound portion is washed away. giffordbioscience.com The radioactivity retained on the filter is then measured using a scintillation counter. oncodesign-services.com

Table 2: Illustrative Data from a Competitive Radioligand Binding Assay

| Compound | Target Receptor | Radioligand Used | IC50 (nM) | Calculated Ki (nM) |

| This compound (Hypothetical) | Receptor Alpha | [³H]-Ligand A | 45.2 | 15.8 |

| This compound (Hypothetical) | Receptor Beta | [¹²⁵I]-Ligand B | >10,000 | >3,500 |

| Reference Compound | Receptor Alpha | [³H]-Ligand A | 10.5 | 3.7 |

Fluorescent and Label-Free Ligand Binding Assays for this compound

The characterization of this compound's interaction with its biological targets is fundamental to understanding its function. Ligand binding assays are crucial for this purpose, providing quantitative measures of binding affinity and kinetics. nih.goveurofinsdiscovery.com These assays can be broadly categorized into those requiring labeled ligands and those that are label-free.

Fluorescent Ligand Binding Assays utilize a fluorescently modified version of this compound or a known competing ligand to monitor binding events. frontiersin.org Techniques such as Fluorescence Polarization (FP) and Fluorescence Anisotropy (FA) are employed, where the change in the polarization of emitted light upon binding of the fluorescent probe to its receptor is measured. frontiersin.orgnih.gov These methods are homogeneous, scalable for high-throughput screening, and can provide real-time kinetic data. frontiersin.orgnih.gov For instance, a competitive binding assay could be developed where a fluorescent probe is displaced by increasing concentrations of this compound, allowing for the determination of this compound's binding affinity.

Label-Free Ligand Binding Assays offer the advantage of studying the interaction of this compound in its native state, thus avoiding any potential interference from chemical labels. eurofinsdiscovery.com Mass spectrometry (MS)-based assays, for example, can directly measure the binding of the unlabeled compound to its target in a physiologically relevant environment. eurofinsdiscovery.comnih.gov Another powerful label-free technique is Surface Plasmon Resonance (SPR), which detects changes in the refractive index at a sensor surface as this compound binds to an immobilized receptor, providing detailed kinetic information (association and dissociation rates).

These assays are critical for determining key binding parameters for this compound, as illustrated in the table below.

| Assay Type | Parameter Measured | Typical Value Range | Description |

| Fluorescence Polarization | IC₅₀ (Inhibitory Concentration 50%) | nM to µM | The concentration of this compound required to displace 50% of a specific fluorescent probe from the target receptor. |

| Surface Plasmon Resonance | K_D (Equilibrium Dissociation Constant) | pM to µM | A direct measure of binding affinity, calculated as the ratio of the dissociation rate (k_off) to the association rate (k_on). |

| Mass Spectrometry | K_D (Equilibrium Dissociation Constant) | nM to µM | Determined by quantifying the amount of this compound bound to the target receptor at equilibrium across a range of concentrations. |

Thermodynamic and Kinetic Characterization of this compound Binding (e.g., Isothermal Titration Calorimetry)

A comprehensive understanding of the forces driving the binding of this compound to its receptor is achieved through thermodynamic and kinetic analysis. frontiersin.orgnih.gov Isothermal Titration Calorimetry (ITC) is considered the gold standard for this purpose as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile from a single experiment. malvernpanalytical.comtainstruments.com

The key thermodynamic parameters obtained from ITC analysis include:

Binding Affinity (Kₐ) : The association constant, which is the reciprocal of the dissociation constant (K_D), indicating the strength of the interaction.

Enthalpy Change (ΔH) : Represents the change in heat upon binding and provides insight into the changes in hydrogen and van der Waals bonding. khanacademy.org

Entropy Change (ΔS) : Reflects the change in the randomness or disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. khanacademy.org

Stoichiometry (n) : Defines the ratio of this compound molecules to receptor molecules in the complex. frontiersin.orgkhanacademy.org

This complete thermodynamic signature is invaluable for structure-activity relationship (SAR) studies and for optimizing the design of this compound analogs with improved binding properties. frontiersin.org Recent advancements in ITC analysis also permit the determination of kinetic parameters, such as the association rate (kₒₙ) and dissociation rate (kₒff), which define the residence time of the drug-target complex. nih.govtainstruments.com

| Thermodynamic Parameter | Significance for this compound Binding |

| Binding Constant (Kₐ) | Quantifies the strength of the this compound-receptor interaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the binding event (ΔG = -RTlnKₐ). frontiersin.org |

| Enthalpy (ΔH) | Indicates the contribution of bond formation (e.g., hydrogen bonds) to binding. A negative value signifies an exothermic reaction. khanacademy.orgnih.gov |

| Entropy (ΔS) | Reflects changes in conformational freedom and solvent reorganization upon binding. A positive value can indicate a hydrophobically driven interaction. khanacademy.orgnih.gov |

Structural Biology Approaches to this compound-Receptor Complexes (e.g., X-ray Crystallography, NMR)

Structural biology techniques provide atomic-level visualization of the this compound-receptor complex, revealing the precise molecular interactions that govern binding and selectivity.

X-ray Crystallography is a powerful method for determining the three-dimensional structure of macromolecules. springernature.com By obtaining high-quality crystals of the this compound-receptor complex and analyzing how they diffract X-rays, a detailed electron density map can be generated. springernature.comnih.gov This map allows for the precise modeling of the positions of individual atoms, revealing specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. springernature.comnih.gov Such structural information is crucial for structure-based drug design, enabling rational modifications to this compound to enhance its affinity and specificity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a complementary technique that provides structural and dynamic information about the this compound-receptor complex in solution, which can be more representative of the physiological environment. nih.gov By monitoring changes in the NMR signals of the receptor upon the addition of this compound, it is possible to map the binding site and identify the specific amino acid residues involved in the interaction. nih.gov Two-dimensional NMR experiments, such as NOESY, can reveal inter-proton distances, which are used to calculate the structure of the complex. nih.gov

| Technique | Information Obtained | Relevance to this compound Research |

| X-ray Crystallography | High-resolution 3D structure of the this compound-receptor complex. nih.gov | Reveals the precise binding mode, orientation, and key intermolecular interactions. springernature.com |

| NMR Spectroscopy | Solution-state structure, dynamics, and identification of binding site residues. nih.govresearchgate.net | Confirms the binding interface and provides insights into conformational changes upon binding. |

Enzyme Modulation and Signaling Pathway Research of this compound

Enzymatic Inhibition and Activation Profiling of this compound

The pharmacological effects of this compound may be mediated through the modulation of enzyme activity. A comprehensive enzymatic profiling is therefore essential to characterize its mechanism of action and selectivity.

Enzymatic Inhibition Profiling involves testing this compound against a panel of physiologically relevant enzymes to determine its inhibitory activity. nih.gov For each target enzyme, the concentration of this compound required to reduce enzyme activity by 50% (IC₅₀) is determined. mdpi.com Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing the inhibition constant (Kᵢ), a true measure of inhibitor potency. mdpi.commdpi.com This profiling helps identify the primary enzyme targets of this compound and assess its potential for off-target effects.

Enzyme Activation Screening is also performed to identify any enzymes that are positively modulated by this compound. nih.gov Certain compounds can act as allosteric activators, binding to a site distinct from the active site to enhance an enzyme's catalytic efficiency. Such a profile would open new avenues for understanding this compound's therapeutic applications.

| Enzyme Target | Assay Type | Parameter | Result |

| Kinase Panel (e.g., 96 kinases) | Inhibition Assay | IC₅₀ | Determines the selectivity profile of this compound against various kinases. |

| Protease Panel | Inhibition Assay | Kᵢ, Mechanism of Inhibition | Characterizes the potency and type of inhibition against specific proteases. |

| Phosphatase Panel | Activation Assay | AC₅₀ (Activation Concentration 50%) | Identifies any potential enzymatic activation properties of this compound. |

Investigation of Downstream Signaling Cascades Modulated by this compound

When this compound binds to a cell surface receptor, it can initiate a cascade of intracellular signaling events that ultimately lead to a cellular response. mdpi.com Investigating these downstream pathways is crucial for linking receptor binding to functional outcomes.

The activation of a G protein-coupled receptor (GPCR) by this compound, for example, could lead to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺). The modulation of these signaling molecules can be quantified using various cell-based assays. youtube.com Further down the cascade, the activation of specific protein kinases, such as Extracellular signal-regulated kinases (ERK) or Akt, is often a key step. researchgate.net The phosphorylation and activation of these kinases can be measured using techniques like Western blotting or specific immunoassays. By systematically mapping these events, a comprehensive picture of the signaling pathways controlled by this compound can be constructed. nih.govresearchgate.net

| Signaling Component | Method of Detection | Effect of this compound |

| Second Messenger (e.g., cAMP) | HTRF or ELISA-based assays | Measurement of increase or decrease in intracellular levels. |

| Protein Kinase (e.g., ERK1/2) | Western Blot (Phospho-specific antibody) | Quantification of the change in phosphorylation status. |

| Gene Transcription (e.g., c-Fos) | qRT-PCR or Reporter Gene Assay | Measurement of changes in the expression of target genes. |

Metabolite Profiling and Biotransformation Pathways of this compound

The biotransformation of this compound is the metabolic process by which its chemical structure is modified within the body, influencing its duration of action and excretion. wikipedia.org This process typically occurs in two phases. wikipedia.orgdntb.gov.ua

Phase I Biotransformation reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. wikipedia.org These reactions are primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes. youtube.com Given that this compound contains a thiazole (B1198619) ring, a known substrate for CYP enzymes, potential Phase I metabolic pathways could include oxidation of the sulfur atom to form a this compound S-oxide or epoxidation of the thiazole ring. nih.gov Such reactions can lead to the formation of reactive metabolites that may require further investigation. nih.gov

Phase II Biotransformation involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.

Metabolite Profiling is conducted by incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and structural elucidation of the various metabolites formed.

| Biotransformation Reaction | Potential Metabolite | Enzyme Family |

| S-Oxidation | This compound S-oxide | Cytochrome P450 (CYP) |

| Hydroxylation | Hydroxy-Tiazesim | Cytochrome P450 (CYP) |

| Glucuronidation | This compound-glucuronide | UDP-glucuronosyltransferase (UGT) |

| Sulfation | This compound-sulfate | Sulfotransferase (SULT) |

Synthetic Strategies and Chemical Biology of Tiazesim

Methodologies for Tiazesim Total Synthesis Research

The total synthesis of complex organic molecules like this compound involves carefully designed strategies to construct the target molecule from simpler precursors. While detailed, specific pathways for the total synthesis of this compound are not extensively detailed in readily available public scientific literature, the general principles of organic synthesis, including retrosynthetic analysis and the application of modern techniques, are applicable.

Retrosynthetic Analysis and Pathway Development for this compound

Retrosynthetic analysis is a crucial tool in planning organic synthesis, working backward from the target molecule to identify simpler starting materials and key intermediates nih.govnih.govacs.orgper-vurt.com. This process involves mentally breaking bonds using "transforms" to simplify the molecular structure until readily available precursors are reached nih.gov. For a molecule like this compound, a retrosynthetic approach would likely involve identifying key disconnections in the benzothiazepine (B8601423) ring system and the attached side chains.

Developing a synthetic pathway based on the retrosynthetic analysis involves selecting appropriate chemical reactions to carry out the forward synthesis steps. The specific order and choice of reactions are critical for achieving the desired connectivity, stereochemistry (if applicable), and functional group transformations while minimizing unwanted side reactions and maximizing yield. Although a specific published retrosynthetic analysis or detailed total synthetic pathway for this compound was not found in the search results, the synthesis of the benzothiazepine core itself would be a key consideration, potentially involving the formation of the nitrogen and sulfur-containing ring.

Modern Synthetic Techniques in this compound Production (e.g., Flow Chemistry, Inductive Heating)

Modern synthetic chemistry increasingly employs enabling technologies such as flow chemistry and inductive heating to improve efficiency, safety, and scalability of chemical processes wikipedia.orgmdpi.comufpel.edu.br. Flow chemistry involves conducting reactions in a continuous stream, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates more safely ufpel.edu.br. Inductive heating, a rapid and efficient method of heating, has emerged as a valuable partner for flow chemistry, allowing for fast and controlled temperature changes in reaction systems wikipedia.orgmdpi.comnih.gov.

While the provided search results discuss the general applications and benefits of flow chemistry and inductive heating in organic synthesis wikipedia.orgmdpi.comufpel.edu.brnih.gov, specific examples of their direct application in the synthesis of this compound or its analogues were not identified. However, these techniques could potentially be applied to optimize individual steps in a this compound synthetic route, such as cyclization reactions, alkylations, or functional group interconversions, to improve reaction rates, yields, and purity.

Chemoenzymatic and Biotransformation Approaches in this compound Synthesis

Chemoenzymatic synthesis and biotransformation approaches combine the selectivity and efficiency of enzymes with the versatility of chemical synthesis wikipedia.orggoogle.comgoogleapis.comresearchgate.netresearchgate.net. Enzymes can catalyze a wide range of transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions, which can be particularly useful for synthesizing complex molecules or introducing specific chiral centers wikipedia.orgresearchgate.net. Biotransformations often utilize isolated enzymes or whole-cell systems to perform specific chemical reactions on a substrate google.com.

The search results provide examples of chemoenzymatic synthesis and biotransformation applied to different classes of compounds, such as polyketides, phenylpropanoids, and alcohols wikipedia.orggoogle.comgoogleapis.comresearchgate.netresearchgate.net. While these demonstrate the potential of these methodologies in organic synthesis, specific applications related to the synthesis of this compound or its benzothiazepine core were not found. Future research could explore the use of enzymes for specific steps in this compound synthesis, such as the formation of C-N or C-S bonds, or for the stereoselective synthesis of chiral intermediates if applicable to the specific synthetic route.

Analogue Design and Diversification Strategies for this compound

Analogue design is a fundamental strategy in medicinal chemistry and chemical biology to create new compounds with modified properties compared to a lead structure googleapis.comfrontiersin.orgnih.gov. This often involves systematic structural modifications to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) ufpel.edu.brnih.gov.

Principles of Analogue-Based Research for Enhanced this compound Selectivity

Analogue-based research aims to identify structural features crucial for a molecule's activity and selectivity by synthesizing and testing compounds with small structural variations frontiersin.orgnih.gov. For this compound, which was used as an antidepressant Current time information in Bangalore, IN., analogue design could have been employed to develop compounds with improved efficacy, reduced side effects, or enhanced selectivity for specific biological targets. Understanding how modifications to the benzothiazepine core, the side chain, or the pendant phenyl group affect interaction with biological molecules is central to this process.

Rational Design Approaches for this compound Analogues (e.g., Homologous, Isosteric Modifications)

Rational design approaches for generating analogues are based on a priori knowledge of the target or the lead molecule's mechanism of action, aiming to predict the effect of structural changes on biological activity nih.govgoogle.comgoogleapis.comnih.govresearchgate.netnih.govnsf.gov. This can involve homologous modifications, where the length of alkyl chains or other repeating units is varied, or isosteric modifications, where atoms or groups are replaced with others having similar size, shape, and electronic properties frontiersin.org.

This compound, also known as thiazesim, is a heterocyclic compound belonging to the benzothiazepine class. wikipedia.orgnist.gov Its chemical formula is C₁₉H₂₂N₂OS, and it has a molecular weight of 326.46 g/mol . wikipedia.orgnist.govdrugfuture.com The PubChem Compound ID (CID) for this compound is 22107. wikipedia.orgnih.govwikidata.orgnih.gov

While the search results provide general information about this compound and the concepts of Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BOS), there is limited specific information available directly linking DOS or BOS strategies explicitly applied to the synthesis of this compound derivatives in the provided search snippets.

However, the search results offer insights into the synthesis of related thiazolidine (B150603) and benzothiazepine derivatives using various strategies, which can be conceptually related to the principles of DOS and BOS. DOS aims to generate structurally diverse molecules to explore chemical space broadly, while BOS focuses on synthesizing compound collections enriched in bioactivity, often based on natural product scaffolds or known bioactive molecules. broadinstitute.orgfrontiersin.orgnih.gov

Research on thiazolidinone derivatives, which share a core scaffold with benzothiazepines like this compound, demonstrates the application of diverse synthetic strategies. These include one-pot syntheses, reactions involving Schiff bases, and the use of various catalysts and reaction conditions to generate libraries of compounds with potential biological activities, such as anticancer or antidepressant properties. nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comrasayanjournal.co.innih.govnih.gov The synthesis of β-lactam derivatives of 1,5-benzothiazepines also highlights the exploration of different synthetic routes and stereochemical outcomes to generate structural diversity within this class of compounds. researchgate.net

The synthesis of fluorinated analogues of this compound has also been reported, indicating efforts to modify the core structure for potential therapeutic applications. researchgate.net While the specific synthetic strategy used for these fluorinated analogues in the context of DOS or BOS is not detailed in the snippet, it exemplifies the creation of derivatives with structural variations.

The application of DOS is often discussed in the context of generating diverse small-molecule collections for chemical biology research and drug discovery, aiming to explore a wide range of chemical space or focus on biologically relevant subspaces. broadinstitute.orgfrontiersin.orgnih.gov BOS, on the other hand, is described as building upon the structural relationships of bioactive compounds to design synthesis programs that yield molecules enriched in biological activity. nih.gov

Although direct examples of DOS or BOS specifically applied to this compound derivatives are not extensively detailed in the provided search results, the broader research on the synthesis of related heterocyclic compounds, including thiazolidinones and other benzothiazepine derivatives, illustrates the synthetic methodologies and strategies that could be employed in a diversity-oriented or biology-oriented approach to generate this compound analogues. These studies often involve multi-component reactions, cyclization strategies, and functional group modifications to create libraries of compounds for biological evaluation. nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comrasayanjournal.co.innih.govresearchgate.net

Structure Activity Relationship Sar and Computational Studies of Tiazesim

Experimental Approaches to Tiazesim SAR Elucidation

Experimental approaches to SAR elucidation for compounds like this compound typically involve the synthesis of structural analogues and the evaluation of their biological activity. This systematic process helps to identify which parts of the molecule are crucial for its activity.

Systematic Chemical Modification and Biological Activity Assessment for this compound

Systematic chemical modification involves synthesizing a series of compounds structurally related to the parent compound, this compound, by making specific changes to different parts of the molecule oncodesign-services.comwikipedia.orggardp.org. These modifications can include altering substituents, changing functional groups, or modifying the core ring system. The biological activity of each synthesized analogue is then assessed through appropriate assays oncodesign-services.com. By comparing the activities of the different analogues, researchers can determine how each structural change impacts the biological effect, thereby building a SAR profile oncodesign-services.comgardp.org. While direct detailed experimental SAR data specifically for this compound's antidepressant activity from systematic modification studies were not extensively found in the provided search results, the principle applies to understanding how modifications to its benzothiazepine (B8601423) core and substituents would affect its biological interactions. For instance, studies on related benzothiazepine derivatives or compounds containing thiazole (B1198619) rings highlight the importance of substituents and the core scaffold for biological activity mdpi.comresearchgate.netresearchgate.netnih.gov. The synthesis of fluorinated analogues of therapeutic agents, including this compound, has been reported, suggesting chemical modifications are explored for this compound class acs.org.

Pharmacophore Modeling and Ligand-Based Design for this compound

Pharmacophore modeling is a ligand-based design technique that involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) of a set of active molecules that are necessary for binding to a biological target and eliciting a biological response researchgate.netmdpi.com. This model can then be used to screen databases for new molecules that possess similar pharmacophoric features, regardless of their structural class researchgate.netmdpi.comgoogle.com. Ligand-based design approaches are particularly useful when the 3D structure of the biological target is unknown researchgate.net. While specific details on pharmacophore modeling studies solely focused on this compound as the primary subject were not detailed in the search results, the concept of using modeled pharmacophores of small molecules to screen for compounds with similar interaction profiles is a relevant technique in drug discovery google.com. Pharmacophore modeling can be derived from known active ligands to identify new molecules that might interact with a target in a similar manner researchgate.netmdpi.comgoogle.com.

Computational Chemistry Applications in this compound Research

Computational chemistry methods are widely used in modern drug discovery and can provide valuable insights into the behavior and interactions of molecules like this compound at an atomic level wikipedia.orgschrodinger.comneuroquantology.com.

Molecular Docking and Ligand-Protein Interaction Analysis of this compound

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it is bound to a protein or other biological target neuroquantology.comnih.gov. This method estimates the binding affinity between the ligand and the target and provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex neuroquantology.comnih.govresearchgate.net. Molecular docking studies can help to understand how a molecule binds to its target, identify potential binding sites, and guide the design of new compounds with improved binding characteristics neuroquantology.comresearchgate.net. While specific detailed molecular docking studies with this compound and a defined protein target were not extensively provided, molecular docking is a standard tool used to investigate the interactions of small molecules, including benzothiazepine derivatives, with biological targets like enzymes or receptors nih.govnih.govresearchgate.netldorganisation.com. Studies on related compounds demonstrate how docking can reveal interactive natures and binding energies against target enzymes researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Studies of this compound

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time neuroquantology.com. These simulations provide dynamic information about the behavior of a molecular system, allowing researchers to study conformational changes, protein-ligand complex stability, and the influence of the environment (e.g., solvent) on molecular interactions neuroquantology.comresearchgate.netnih.gov. MD simulations can complement molecular docking by providing a more realistic representation of the binding process and the stability of the resulting complex neuroquantology.comresearchgate.net. Conformational analysis is crucial for understanding how molecules interact with their targets, as different conformations can have different binding affinities nih.govnih.gov. While specific MD simulation studies focused solely on this compound were not detailed, MD simulations are used to examine structural deviation and conformational changes in protein complex structures with ligands researchgate.netnih.gov. Studies on related benzodiazepine (B76468) derivatives highlight the importance of conformational preferences and the constraint imposed by the seven-membered ring on activity nih.gov.

Density Functional Theory (DFT) Studies on this compound and Analogues

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules wikipedia.orgnih.govrsc.orgresearchgate.netnih.gov. DFT calculations can provide insights into molecular geometry, electronic distribution, reactivity, and spectroscopic properties nih.govnih.govijasrm.com. These studies can help to understand the intrinsic properties of a molecule and how structural modifications affect its electronic behavior nih.govnih.govnih.gov. DFT calculations are applied in various chemical studies, including analyzing relationships between electronic structure and receptor affinity, exploring structural and thermodynamic parameters, and investigating interactions in drug delivery systems rsc.orgresearchgate.netnih.govijasrm.com. While specific detailed DFT studies solely on this compound were not extensively provided, DFT is a valuable tool for understanding the electronic and structural properties of organic molecules, including those with heterocyclic rings like the benzothiazepine system in this compound nih.govnih.govnih.govijasrm.com. DFT studies can provide insights into relative stability and reactivity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Studies involving thiazolidinone derivatives, a class of compounds structurally related to this compound, have frequently utilized QSAR analysis to understand the molecular features influencing their biological activities, such as antitubercular activity or enzyme inhibition researchgate.netnih.gov. While direct QSAR studies specifically and solely focused on this compound are not extensively detailed in the provided search results, the principles and methodologies applied to related thiazolidine (B150603) and thiazolidinone structures offer insights into how QSAR could be applied to this compound.

QSAR models for thiazolidinone derivatives have employed various molecular descriptors to correlate structure with activity. These descriptors often include parameters related to hydrophobicity, topology, electronic properties, and steric effects researchgate.net. For example, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents found that molecular descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 positively correlated with antitubercular activity, while SpMAD_Dzs 6 showed a negative correlation researchgate.net. This suggests that factors like polarizability, electronegativity, surface area contributions, and the presence of halogen atoms can influence activity researchgate.net.

Another study on thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors constructed a QSAR model using multiple linear regression (MLR) analysis nih.gov. This model achieved a correlation coefficient (R²) of 0.942, indicating a strong relationship between the selected molecular descriptors and inhibitory activity nih.gov. The QSAR analysis in this case revealed ten distinct structural patterns that influenced PTP1B inhibitory activity nih.gov.

While specific data tables directly linking this compound's structure to quantitative activity through a dedicated QSAR model are not available in the search results, the methodologies applied to analogous compounds provide a framework. A hypothetical QSAR study on this compound would involve:

Data Collection: Gathering a series of this compound derivatives with known quantitative biological activity data (e.g., IC50, EC50 values for a specific target).

Molecular Descriptor Calculation: Computing various molecular descriptors for each compound in the dataset. These could include 0D, 1D, 2D, and 3D descriptors representing electronic, steric, lipophilic, and topological properties.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning techniques like support vector regression or random forest) to build a mathematical model correlating the molecular descriptors with the biological activity wikipedia.orgscirp.orgfrontiersin.org.

Model Validation: Rigorously validating the developed model using techniques like cross-validation (e.g., leave-one-out) and external validation to assess its predictive power and reliability nih.govscirp.orgnih.gov.

Interpretation: Interpreting the significant molecular descriptors in the validated QSAR model to understand which structural features and physicochemical properties are crucial for the observed activity frontiersin.org.

Based on the findings from QSAR studies on related thiazolidine and thiazolidinone structures, potential descriptors that might be relevant in a QSAR study of this compound could include:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies, which influence how the molecule interacts electronically with its biological target.

Steric Descriptors: Representing the molecule's size and shape, affecting its ability to fit into a binding site.

Lipophilic Descriptors: Like logP, indicating the molecule's partitioning behavior between aqueous and organic phases, relevant for absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: Describing the molecular connectivity and branching.

A QSAR model for this compound could potentially look like a linear equation:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where 'Activity' is the measured biological activity, c0 is the intercept, ci are the coefficients, and Di are the molecular descriptors. The sign and magnitude of the coefficients (ci) would indicate the impact of each descriptor on the activity.

While specific data for this compound's QSAR is not available, a hypothetical data table illustrating the type of data used in such studies for related compounds is provided below. This table shows hypothetical activity values and corresponding hypothetical molecular descriptor values for a series of related structures that could inform a QSAR study on this compound.

Hypothetical Data for QSAR Analysis of this compound Analogues

| Compound ID | Hypothetical Activity (e.g., pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-Bond Donors) |

| Analogue 1 | 6.5 | 2.1 | 250.3 | 1 |

| Analogue 2 | 7.2 | 2.8 | 265.5 | 0 |

| Analogue 3 | 6.8 | 2.5 | 258.4 | 1 |

| Analogue 4 | 7.5 | 3.1 | 270.6 | 0 |

| Analogue 5 | 6.0 | 1.9 | 245.2 | 2 |

Note: This table presents hypothetical data for illustrative purposes only, based on the types of data used in QSAR studies of related compounds.

Preclinical Research Models and Methodologies for Tiazesim Investigation

In Vitro Experimental Models for Tiazesim Research

In vitro models are essential for observing the direct effects of this compound on cells and tissues in a controlled laboratory setting. These experimental systems are crucial for mechanistic studies and initial efficacy screening.

Conventional 2D cell culture systems have been instrumental in foundational research on this compound. In these models, cells are grown as a monolayer on a flat surface. Studies have utilized various cell types to investigate the compound's effects. For instance, high doses of Diltiazem have been shown to inhibit the proliferation and migration of human coronary smooth muscle cells, a key process in post-angioplasty restenosis.

Research has also demonstrated this compound's neuroprotective properties using 2D cultures. In a simulated ischemia model, Diltiazem protected human NT-2 neurons, a cell line derived from a teratocarcinoma, from excitotoxic damage. This effect was confirmed in primary cortical neuron cultures from mice, where Diltiazem reduced glutamate-induced calcium influx, suggesting its mechanism involves the inhibition of voltage-gated calcium channels. Furthermore, Human Embryonic Kidney (HEK) 293 cells have been used to express specific receptors, such as the 5-HT3 receptor, to study how Diltiazem blocks the receptor channel from the extracellular side.

| Cell Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Human Coronary Smooth Muscle Cells (pSMC, mSMC) | Inhibition of Proliferation & Migration | High-dose Diltiazem significantly inhibited cell proliferation and migration. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Proliferation | Dose-dependent inhibition of cell proliferation was observed. | |

| Human NT-2 Neurons | Neuroprotection in Simulated Ischemia | Diltiazem protected neurons from excitotoxic damage. | |

| HEK 293 Cells | Receptor Blockade Mechanism | Diltiazem acts as an open-channel blocker on 5-HT3 receptors. |

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures by mimicking the complex cell-cell and cell-matrix interactions found in vivo. These models are increasingly used in drug discovery to better predict drug efficacy and toxicity. While specific studies employing spheroids or organoids for this compound investigation are not prominent in the reviewed literature, these advanced models hold significant potential. For example, a transfilter coculture model, which represents a move toward 3D architecture, showed that Diltiazem could inhibit the development of a neointimal proliferate after mechanical injury to endothelial cells. The application of cardiac spheroids or organoids could provide deeper insights into this compound's effects on heart tissue remodeling, function, and potential cardiotoxicity in a more life-like setting.

Organ-on-chip and microphysiological systems (MPS) are advanced in vitro models that use microfluidic technology to create miniaturized tissues and organs. These systems can simulate human physiology with high fidelity, allowing for the study of complex biological processes and drug responses in a dynamic environment. Multi-organ MPS can connect different organ models, such as gut, liver, and placenta, to study systemic drug absorption, metabolism, and transport. Although specific research applying organ-on-chip technology to this compound has not been detailed, this technology offers a powerful platform for future investigations. A heart-liver-on-a-chip system, for example, could be used to simultaneously assess the therapeutic effects of this compound on cardiac cells while monitoring its metabolism and potential hepatotoxicity, providing a comprehensive preclinical profile.

Primary cells, which are isolated directly from tissue, and cells derived from stem cells provide highly relevant models for studying drug effects. Research on this compound has utilized primary cells to validate findings from cell lines. For example, the neuroprotective effects of Diltiazem seen in the NT-2 cell line were confirmed in primary cortical mouse neuron cultures. Similarly, studies on restenosis used primary smooth muscle cells isolated directly from human coronary tissue.

Furthermore, investigations into rare genetic disorders have employed patient-derived cells. In Gaucher disease, Diltiazem was shown to act as a pharmacological chaperone, enhancing mutant enzyme activity in patient-derived fibroblast cells. The use of induced pluripotent stem cells (iPSCs) to generate specific cell types, such as cardiomyocytes or neurons, represents a frontier for personalized medicine and could be applied to study patient-specific responses to this compound in the future.

In Silico Methodologies in this compound Preclinical Research

In silico, or computational, methodologies are powerful tools in modern drug discovery that use computer simulations to predict the properties and interactions of drug candidates.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method accelerates the discovery of new drug leads. A ligand-based virtual screening approach has been successfully used to discover novel, cardioselective calcium channel blockers with a mechanism similar to this compound. In this study, Diltiazem itself was used as a template molecule to screen a database of approximately 50,000 compounds. The process involved filtering compounds based on predicted pharmacokinetic properties and structural similarity to Diltiazem, leading to the identification of several new potential drug candidates. This demonstrates the power of in silico techniques to expand upon the therapeutic potential of known compounds like this compound by identifying new chemical entities with similar or improved properties.

| Step | Description | Example with this compound (Diltiazem) |

|---|---|---|

| 1. Database Selection | Choosing a large library of chemical compounds for screening. | A database of ~50,000 commercially available compounds was used. |

| 2. Template Selection | Selecting a known active molecule (ligand) as a reference. | Diltiazem was used as one of the template molecules. |

| 3. Filtering | Applying computational filters to remove undesirable compounds. | Compounds were filtered based on predicted pharmacokinetic properties and structural requirements. |

| 4. Similarity Calculation | Ranking the remaining compounds based on their structural similarity to the template. | Similarity was calculated toward the Diltiazem template, leading to a shortlist of compounds. |

| 5. In Vitro Validation | Testing the top-ranked "hit" compounds in laboratory experiments. | 18 compounds were selected for in vitro testing of their biological activity. |

Cheminformatics and Data Mining for this compound Research Data

Cheminformatics serves as a foundational tool in the analysis of chemical compounds like this compound, enabling the quantitative exploration of relationships between a molecule's structure and its performance. researchgate.net This discipline represents chemical structures using numerical codes that describe molecular constitution, connectivity, size, shape, and reactivity. researchgate.net In the context of this compound research, cheminformatics approaches would involve the analysis of its structural features in relation to its measured performance in various assays, such as enzyme inhibition. researchgate.net

Data mining techniques are employed to extract meaningful patterns from large datasets. In pharmaceutical research, this can involve analyzing databases of chemical compounds and their biological activities to identify trends and correlations. nih.gov For a compound like this compound, data mining could be hypothetically applied to large chemical databases to identify other compounds with similar structural motifs and potentially related biological activities. This process aids in understanding the broader chemical space around the core this compound structure.

Machine Learning and Artificial Intelligence in this compound Target Identification

Machine learning (ML) and artificial intelligence (AI) have become instrumental in accelerating the identification of protein targets for drug candidates. nih.govresearchgate.net These computational methods can analyze vast biological datasets to predict potential interactions between a small molecule, such as this compound, and various proteins. epa.gov The process often involves training ML algorithms on large databases of known drug-target interactions. nih.govresearchgate.net

For this compound, machine learning models could be utilized to predict its potential biological targets by comparing its structural and physicochemical properties to those of compounds with known targets. This in silico target identification helps to narrow down the number of required laboratory experiments, thereby saving time and resources in the drug discovery pipeline. nih.govresearchgate.net A significant challenge in this area is minimizing the number of false-positive predictions, which can be addressed by refining the methods used for selecting negative examples during the training of the ML models. nih.govresearchgate.net

Computational Predictive Modeling for this compound

Computational predictive modeling encompasses a range of techniques used to forecast the behavior and properties of a compound. In the study of 1,3-thiazine derivatives, a class of compounds structurally related to this compound, computational modeling has been used to identify potential lead compounds. researchgate.net Such studies often employ Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

2D-QSAR and 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activities. researchgate.net For instance, a 2D-QSAR model for 1,3-thiazine derivatives identified specific molecular descriptors that could predict their inhibitory activities. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electrostatic fields of the molecules that are crucial for their biological function. researchgate.net These modeling concepts could be applied to this compound to predict its activity against various targets and to guide the design of more potent analogs.

Below is a table summarizing the key computational methodologies and their potential applications in the preclinical investigation of this compound.

| Methodology | Description | Application to this compound Research |

| Cheminformatics | Utilizes computational tools to analyze chemical structures and their properties. researchgate.net | - Quantitative structure-performance relationship analysis.- Representation of this compound's structure with numerical descriptors. researchgate.net |

| Data Mining | Extracts patterns and trends from large datasets. nih.gov | - Identification of structurally similar compounds in chemical databases.- Analysis of biological activity data to find correlations. |

| Machine Learning & AI | Employs algorithms to learn from data and make predictions. nih.govresearchgate.net | - Prediction of potential protein targets for this compound.- Reduction of false positives in target identification. nih.govresearchgate.net |

| Computational Predictive Modeling (QSAR) | Develops models to predict the activity of compounds based on their structure. researchgate.net | - 2D and 3D-QSAR modeling to predict biological activity.- Guiding the design of new analogs with improved properties. researchgate.net |

Conceptual Frameworks and Future Trajectories in Tiazesim Research

Theoretical Frameworks Guiding Tizanidine Investigations

The foundational understanding of Tizanidine's therapeutic effects is built upon its action as a centrally acting α2-adrenergic receptor agonist. This framework guides the majority of research into its mechanisms and applications. The primary theoretical basis posits that Tizanidine reduces muscle spasticity by increasing the presynaptic inhibition of motor neurons, primarily at the spinal cord level. rasayanjournal.co.in

Pharmacologic and electrophysiologic studies have established that this activity stems from its agonistic effects at noradrenergic alpha-2 (α2) receptors. nih.gov This interaction leads to two key downstream effects:

Impairment of Excitatory Amino Acid Release: Tizanidine directly inhibits the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, from spinal interneurons. nih.gov These neurotransmitters are crucial for propagating signals that lead to muscle contraction; by dampening their release, Tizanidine effectively reduces the facilitation of spinal motor neurons. nih.gov

A secondary, yet significant, theoretical aspect involves Tizanidine's interaction with imidazoline (B1206853) receptors. researchgate.net Research has shown that Tizanidine binds to these receptors with a higher affinity than it does to α2-adrenoceptors, suggesting that some of its effects may be mediated through this distinct receptor system. nih.gov This dual-receptor interaction model provides a more nuanced framework for understanding its full pharmacological profile, which may account for the separation between its potent myotonolytic effects and its comparatively milder cardiovascular effects when compared to clonidine, another α2-agonist. nih.gov

| Receptor Target | Primary Mechanism of Action | Consequence |

| α2-Adrenergic Receptors | Agonistic activity at presynaptic receptors on spinal interneurons. nih.gov | Reduces release of excitatory neurotransmitters (glutamate, aspartate). nih.gov |

| α2-Adrenergic Receptors | Inhibition of the locus coeruleus and its descending pathways. nih.gov | Reduces facilitatory signals to spinal motor neurons. nih.gov |

| Imidazoline Receptors | High-affinity binding. researchgate.netnih.gov | May contribute to the overall pharmacological profile and differentiation from other α2-agonists. nih.gov |

Emerging Research Directions for Tizanidine

Beyond its established role in managing spasticity, current research is exploring several promising new therapeutic avenues for Tizanidine, driven by a deeper understanding of its underlying mechanisms.

Neuropathic Pain Management: A significant area of emerging research is the application of Tizanidine for neuropathic pain. nih.govdovepress.com The theoretical basis for this use extends from its known ability to suppress neuronal firing in the spinal cord. Studies suggest that Tizanidine can attenuate mechanical and thermal hyperalgesia. nih.gov The mechanism is believed to involve the inhibition of the TLR4/NF-κB signaling pathway, which in turn suppresses the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α that are implicated in the pathogenesis of neuropathic pain. nih.gov Open-label studies have shown that Tizanidine can significantly reduce various neuropathic pain qualities, including sharp, hot, and sensitive pain, offering a potential alternative for patients who respond poorly to other medications. nih.govdovepress.com

Anticancer Properties: Preclinical research has uncovered potential antitumor effects of Tizanidine, opening a novel and unexpected trajectory for investigation. nih.gov

Osteosarcoma: Studies have demonstrated that Tizanidine can inhibit the proliferation, migration, and invasion of osteosarcoma cells while promoting apoptosis (programmed cell death). nih.gov This cytotoxic effect appears to be mediated through the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. nih.gov

Lung Cancer: Research on A549 lung cancer cells indicates that Tizanidine can inhibit cell proliferation and motility by regulating Nischarin, a protein known to function as a tumor suppressor. researchgate.net

Migraine Prophylaxis: Tizanidine is being investigated as a prophylactic, or preventative, treatment for chronic daily headaches, including migraines. nih.gov Its antinociceptive effects, which are independent of the opioid system, are thought to be beneficial in headache disorders. nih.gov Clinical trials have shown Tizanidine to be superior to placebo in reducing the frequency, intensity, and duration of chronic headaches. nih.gov

Novel Drug Delivery Systems: To overcome limitations of oral Tizanidine, such as extensive first-pass metabolism and a short biological half-life, research is focused on developing new delivery systems. nih.gov These advanced formulations aim to improve bioavailability and patient compliance. nih.gov Emerging platforms under investigation include:

Buccal patches

Transdermal delivery systems

Nasal sprays

In situ rectal gels nih.gov

| Emerging Application | Investigated Mechanism | Key Research Findings |

| Neuropathic Pain | Inhibition of TLR4/NF-κB signaling pathway, reducing pro-inflammatory cytokines. nih.gov | Significantly decreased mechanical and thermal hyperalgesia in preclinical models; reduced multiple pain qualities in open-label human studies. nih.govdovepress.com |

| Anticancer (Osteosarcoma) | Inhibition of the PI3K/AKT signaling pathway, leading to apoptosis. nih.gov | Inhibited proliferation, migration, and invasion of U2 osteosarcoma cells in vitro. nih.gov |

| Anticancer (Lung Cancer) | Regulation of the tumor suppressor protein Nischarin. researchgate.net | Inhibited proliferation and motility of A549 lung cancer cells. researchgate.net |

| Migraine Prophylaxis | Central α2-adrenergic agonist activity producing antinociceptive effects. nih.gov | Superior to placebo in reducing headache frequency, duration, and intensity in clinical trials. nih.gov |

| Advanced Formulations | Improve bioavailability and provide sustained release. nih.gov | Development of nasal sprays, transdermal patches, and rectal gels to bypass first-pass metabolism. nih.gov |

Advanced Methodological Integration for Comprehensive Tizanidine Understanding

A comprehensive understanding of Tizanidine's pharmacology is being achieved through the integration of advanced analytical and computational methodologies. These approaches provide deeper insights into its pharmacokinetics, drug-drug interactions, and molecular-level activity.

Advanced Analytical Techniques: For precise quantification in biological matrices, researchers have moved beyond standard HPLC to more sensitive and specific methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the benchmark for analyzing Tizanidine in human plasma. nih.gov LC-MS/MS methods offer high sensitivity, with lower limits of quantification reported in the picogram per milliliter (pg/mL) range, and short run times, allowing for high-throughput analysis essential for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods have been developed for the simultaneous and rapid estimation of Tizanidine and all its known impurities. japsonline.com This technique provides faster analysis times and better resolution compared to traditional HPLC, making it highly suitable for routine quality control and stability monitoring in pharmaceutical manufacturing. japsonline.com

Computational and In Silico Modeling:

Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational approach is a powerful tool for simulating and predicting the behavior of Tizanidine in the body. PBPK models for Tizanidine have been developed to evaluate the impact of drug-drug interactions (DDIs) and patient-specific factors like cigarette smoking on its systemic exposure. nih.gov Because Tizanidine is primarily metabolized by the enzyme CYP1A2, these models can simulate how co-administration with CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., components of tobacco smoke) alters its plasma concentration, thereby predicting potential adverse events like hypotension. nih.govnih.gov

Molecular Docking: While specific in-depth docking studies for Tizanidine are not widely published, this in silico technique is a standard approach used to investigate the binding interactions between a ligand like Tizanidine and its target receptors (α2-adrenergic and imidazoline receptors). researchgate.net Such models help elucidate the structural basis for its binding affinity and selectivity, contributing to the rational design of new compounds with improved pharmacological profiles.

The integration of these advanced methods—sensitive bioanalysis with predictive computational modeling—enables a more complete picture of Tizanidine's disposition and action, supporting safer clinical use and guiding future research.

| Methodology | Application in Tizanidine Research | Key Advantages |

| LC-MS/MS | Quantification of Tizanidine in human plasma for pharmacokinetic studies. nih.govresearchgate.net | High sensitivity (LLOQ ~50 pg/mL), specificity, and rapid analysis time (~2.5 min per sample). nih.gov |

| UPLC | Simultaneous quantification of Tizanidine and its known impurities in tablet formulations. japsonline.com | Faster run times (<11 min) and better resolution than HPLC; useful for quality control. japsonline.com |

| PBPK Modeling | Simulating drug-drug interactions and the impact of factors like smoking on Tizanidine metabolism. nih.gov | Predicts changes in drug exposure (Cmax, AUC) to inform dosing and avoid adverse events without extensive clinical trials. nih.gov |

Q & A

How to formulate a research question on Tiazesim's pharmacological mechanisms?

Level: Basic

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify gaps in understanding this compound's mechanisms (e.g., unexplored signaling pathways or contradictory findings) .

- Step 2: Ensure the question is specific, measurable, and feasible (e.g., "How does this compound modulate serotonin reuptake in murine models compared to existing SSRIs?"). Avoid vague terms like "study" or "explore" .

- Step 3: Align the question with testable hypotheses (e.g., "this compound's primary mechanism involves competitive inhibition of monoamine transporters") .

What experimental design considerations are critical when investigating this compound's synthesis pathways?

Level: Basic

Methodological Answer:

- Key Factors:

- Reproducibility: Document reagent purity, reaction conditions (temperature, solvent ratios), and catalyst sources in detail .

- Controls: Include positive/negative controls (e.g., known inhibitors or inert analogs) to validate reaction efficiency .

- Characterization: Use orthogonal methods (NMR, HPLC, mass spectrometry) to confirm compound identity and purity .

How to address contradictions in pharmacokinetic data from different studies on this compound?

Level: Advanced

Methodological Answer:

- Approach:

- Meta-Analysis: Compare methodologies across studies (e.g., dosing regimens, animal models, or analytical techniques) .

- Sensitivity Testing: Replicate experiments under standardized conditions to isolate variables (e.g., bioavailability differences due to formulation) .

- Statistical Reconciliation: Apply multivariate regression to identify confounding factors (e.g., age, species, or metabolic pathways) .

Example Table for Data Contradiction Analysis:

| Study | Dose (mg/kg) | Model Species | Bioavailability (%) | Analytical Method | Potential Confounder |

|---|---|---|---|---|---|

| A | 10 | Rat | 45 | LC-MS | Fasted state |

| B | 20 | Mouse | 30 | HPLC-UV | Fed state |

What methodologies are recommended for ensuring reproducibility in this compound's characterization studies?

Level: Advanced

Methodological Answer:

- Best Practices:

- Detailed Protocols: Publish step-by-step synthesis and purification procedures in supplementary materials .

- Cross-Validation: Collaborate with independent labs to verify spectral data (e.g., NMR chemical shifts) .

- Open Data: Share raw datasets (e.g., chromatograms, spectral peaks) via repositories like Zenodo .

How to design a robust data analysis framework for this compound's in vitro and in vivo studies?

Level: Advanced

Methodological Answer:

- Framework Components:

- Preprocessing: Normalize data to account for batch effects (e.g., cell passage number or instrument calibration) .

- Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to estimate EC50/IC50 values .

- Error Propagation: Quantify uncertainty in combined datasets (e.g., confidence intervals for synergistic effects) .

What are the best practices for conducting a systematic literature review on this compound's therapeutic applications?

Level: Basic

Methodological Answer:

- Steps:

- Boolean Search Strings: Use terms like "(this compound OR Thiazesim) AND (pharmacokinetics OR mechanism)" in PubMed/Scopus .

- Inclusion/Exclusion Criteria: Define temporal (e.g., 2000–2025), methodological (e.g., peer-reviewed only), and outcome-based filters .

- Gap Analysis: Map findings to identify understudied areas (e.g., long-term toxicity or drug-drug interactions) .

How to optimize sample size determination in this compound's clinical trial design?

Level: Advanced

Methodological Answer:

- Methods:

What ethical considerations are paramount when designing human subject studies involving this compound?

Level: Basic

Methodological Answer:

- Key Requirements:

How to integrate multi-omics data in this compound's mechanism of action research?

Level: Advanced

Methodological Answer:

- Integration Strategies:

- Pathway Enrichment: Use tools like STRING or KEGG to link transcriptomic/proteomic data to biological pathways .

- Machine Learning: Train models to predict off-target effects from chemogenomic libraries .

- Cross-Study Validation: Compare omics signatures with phenotypic outcomes (e.g., behavioral assays) .

What statistical validation techniques are essential for interpreting this compound's dose-response relationships?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.